molecular formula C14H17ClN2 B1266323 Pyridine, 3-((phenethylamino)methyl)-, hydrochloride CAS No. 6389-60-2

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride

Cat. No.: B1266323
CAS No.: 6389-60-2
M. Wt: 248.75 g/mol
InChI Key: WTROJZJURULLHY-UHFFFAOYSA-N
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Description

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals This compound is characterized by the presence of a pyridine ring substituted with a phenethylamino group at the 3-position and a methyl group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride typically involves the reaction of pyridine derivatives with phenethylamine under specific conditions. One common method is the Bohlmann-Rahtz pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form dihydropyridines, which are then oxidized to yield pyridine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-((phenethylamino)methyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical and biological activities.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce dihydropyridine derivatives .

Scientific Research Applications

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethylamino group enhances its potential as a bioactive compound, making it a valuable target for medicinal chemistry research .

Properties

IUPAC Name

2-phenyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h1-7,9,11,16H,8,10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTROJZJURULLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213513
Record name Pyridine, 3-((phenethylamino)methyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6389-60-2
Record name Pyridine, 3-((phenethylamino)methyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006389602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-((phenethylamino)methyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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